Cas no 1890872-32-8 (6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid)

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid structure
1890872-32-8 structure
商品名:6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS番号:1890872-32-8
MF:C11H14N2O4
メガワット:238.239862918854
CID:6263882
PubChem ID:117248548

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1154431
    • 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
    • 1890872-32-8
    • インチ: 1S/C11H14N2O4/c1-6-12-9(10(14)15)8-4-3-7(5-13(6)8)11(16)17-2/h7H,3-5H2,1-2H3,(H,14,15)
    • InChIKey: CIFGSEFEWMHHQZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CN2C(C)=NC(C(=O)O)=C2CC1)=O

計算された属性

  • せいみつぶんしりょう: 238.09535693g/mol
  • どういたいしつりょう: 238.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1154431-2.5g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
2.5g
$2464.0 2023-05-26
Enamine
EN300-1154431-0.05g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
0.05g
$1056.0 2023-05-26
Enamine
EN300-1154431-5.0g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
5g
$3645.0 2023-05-26
Enamine
EN300-1154431-10.0g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
10g
$5405.0 2023-05-26
Enamine
EN300-1154431-0.5g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
0.5g
$1207.0 2023-05-26
Enamine
EN300-1154431-1.0g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
1g
$1256.0 2023-05-26
Enamine
EN300-1154431-0.1g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
0.1g
$1106.0 2023-05-26
Enamine
EN300-1154431-0.25g
6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1890872-32-8
0.25g
$1156.0 2023-05-26

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid 関連文献

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acidに関する追加情報

Introduction to 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1890872-32-8)

6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1890872-32-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug design. The presence of a methoxycarbonyl group at the 6-position and a methyl substituent at the 3-position contributes to its unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has been studied for its potential role in modulating enzyme activity and receptor binding. Recent advancements in computational chemistry have enabled the prediction of its binding affinity to several key proteins involved in inflammatory pathways and cancer metabolism. These studies suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of chronic inflammatory diseases.

In addition to its anti-inflammatory potential, 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has been investigated for its ability to interfere with metabolic pathways relevant to oncogenesis. Preclinical studies have demonstrated that derivatives of this compound can disrupt the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. Such disruptions have been observed in several cancer cell lines, leading to impaired energy metabolism and apoptosis. The methoxycarbonyl group at the 6-position appears to play a crucial role in modulating these effects by enhancing binding interactions with target enzymes.

The synthesis of 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The construction of the imidazopyridine core is achieved through cyclization reactions between appropriately substituted precursors under controlled conditions. The introduction of the methoxycarbonyl and methyl groups is typically accomplished via esterification and alkylation reactions, respectively. Advances in catalytic systems have allowed for more efficient and environmentally benign synthetic routes, reducing the need for hazardous reagents and minimizing waste generation.

Recent research has also explored the pharmacokinetic properties of this compound. In vitro studies have indicated that 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid exhibits moderate solubility in aqueous buffers at neutral pH levels but demonstrates improved solubility in organic solvents when formulated as prodrugs or nanoparticles. These findings are critical for optimizing drug delivery systems designed for oral or parenteral administration. Additionally, preliminary toxicology studies have shown that the compound is well-tolerated at therapeutic doses in animal models, suggesting a favorable safety profile.

The therapeutic potential of 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid extends beyond oncology and inflammation. Emerging evidence suggests that this molecule may also have applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier under certain conditions. The imido[1,5-a]pyridine core has been identified as a key pharmacophore in compounds targeting amyloid-beta plaques associated with Alzheimer's disease. Further investigation into this area could lead to novel therapeutic strategies for neuroprotective treatments.

The development of high-throughput screening (HTS) platforms has accelerated the discovery process for compounds like 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid by enabling rapid assessment of their biological activity against large libraries of targets. These screens have identified novel analogs with enhanced potency and selectivity profiles. For instance, modifications at the 3-position substituent have been found to significantly improve binding affinity to certain protein kinases implicated in cancer progression. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for clinical development.

The role of computational modeling has become increasingly integral to the design and optimization of 6-(methoxycarbonyl)-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid derivatives. Molecular docking simulations have been used to predict binding modes with target proteins at atomic resolution accuracy. These predictions guide experimental efforts by identifying key interactions that can be modified to enhance efficacy or reduce off-target effects. Furthermore, virtual screening techniques have allowed researchers to rapidly evaluate thousands of virtual compounds before synthesizing them chemically.

The future direction of research on CAS No 1890872-32-8 lies in exploring its potential as an intermediate for more complex drug candidates or as a standalone therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials. Regulatory agencies continue to emphasize robust preclinical data packages as prerequisites for drug approval, underscoring the importance of thorough characterization before human testing begins. As synthetic methodologies evolve, so too will our ability to modify this scaffold into highly specialized molecules tailored for specific therapeutic needs.

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